molecular formula C15H13Cl2NO B14428250 2-(Ethylimino-(2-chlorophenyl)methyl)-4-chlorophenol CAS No. 80018-07-1

2-(Ethylimino-(2-chlorophenyl)methyl)-4-chlorophenol

Cat. No.: B14428250
CAS No.: 80018-07-1
M. Wt: 294.2 g/mol
InChI Key: GADDDQQHVSMAOC-UHFFFAOYSA-N
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Description

2-(Ethylimino-(2-chlorophenyl)methyl)-4-chlorophenol is an organic compound with the molecular formula C13H13Cl2NO This compound is characterized by the presence of an ethylimino group attached to a chlorophenyl ring, which is further connected to a chlorophenol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethylimino-(2-chlorophenyl)methyl)-4-chlorophenol typically involves the reaction of 2-chlorobenzaldehyde with ethylamine to form an imine intermediate. This intermediate is then subjected to a nucleophilic substitution reaction with 4-chlorophenol under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would likely be optimized for higher yields and purity, involving continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

2-(Ethylimino-(2-chlorophenyl)methyl)-4-chlorophenol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorinated positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Conversion to amine derivatives.

    Substitution: Formation of substituted phenols or imines.

Scientific Research Applications

2-(Ethylimino-(2-chlorophenyl)methyl)-4-chlorophenol has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2-(Ethylimino-(2-chlorophenyl)methyl)-4-chlorophenol involves its interaction with specific molecular targets. The compound’s imine group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the chlorophenol moiety may interact with cellular membranes, affecting their integrity and function.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Chlorophenyl)ethylamine: Shares the chlorophenyl group but differs in the presence of an ethylamine group instead of an ethylimino group.

    4-Chlorophenol: Contains the chlorophenol moiety but lacks the ethylimino and chlorophenyl groups.

    Ketamine: Contains a similar chlorophenyl group but differs significantly in its overall structure and pharmacological properties.

Uniqueness

2-(Ethylimino-(2-chlorophenyl)methyl)-4-chlorophenol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

CAS No.

80018-07-1

Molecular Formula

C15H13Cl2NO

Molecular Weight

294.2 g/mol

IUPAC Name

4-chloro-2-[C-(2-chlorophenyl)-N-ethylcarbonimidoyl]phenol

InChI

InChI=1S/C15H13Cl2NO/c1-2-18-15(11-5-3-4-6-13(11)17)12-9-10(16)7-8-14(12)19/h3-9,19H,2H2,1H3

InChI Key

GADDDQQHVSMAOC-UHFFFAOYSA-N

Canonical SMILES

CCN=C(C1=CC=CC=C1Cl)C2=C(C=CC(=C2)Cl)O

Origin of Product

United States

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